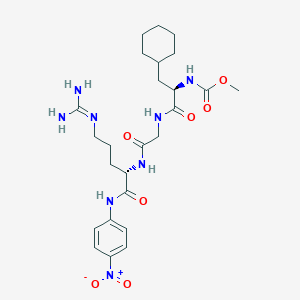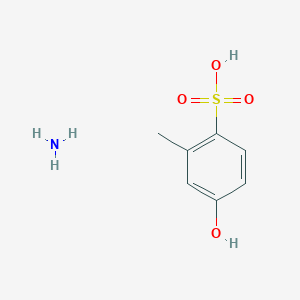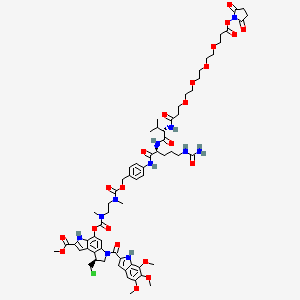
Azedarachol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azedarachol can be synthesized from preganetriol through a series of chemical reactions. The synthetic route involves a stereoselective inversion at the C(20) position and a substrate-controlled dihydroxylation of the C(23) double bond. The overall synthesis involves 11 steps, resulting in an overall yield of 6% .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Azedarachol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce various hydroxyl derivatives .
Applications De Recherche Scientifique
Azedarachol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroid synthesis and reactions.
Biology: Investigated for its antifeedant properties against various insect species.
Medicine: Explored for potential anticancer and antitumor activities.
Industry: Utilized in the development of natural insect repellents and pesticides
Mécanisme D'action
The mechanism of action of Azedarachol involves its interaction with specific molecular targets and pathways. It exerts its antifeedant effects by disrupting the feeding behavior of insects, likely through interference with their nervous system. Additionally, its potential anticancer activity may involve the inhibition of tumor cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
2α,3α,20R-Trihydroxypregnane-16β-methacrylate: Another compound isolated from Melia azedarach with notable antitumor activity.
Meliacarpin Derivatives: Compounds with similar biological activities, including antifeedant and anticancer properties
Uniqueness: Azedarachol stands out due to its specific stereochemistry and high oxidation state, which contribute to its unique biological activities. Its effectiveness as an antifeedant and potential anticancer agent makes it a compound of significant interest in both scientific research and practical applications .
Propriétés
Formule moléculaire |
C25H40O5 |
|---|---|
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
[(1R)-1-[(2R,3S,5S,8R,9S,10S,13S,14S,16S,17R)-2,3,16-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C25H40O5/c1-13(2)23(29)30-14(3)22-20(27)11-18-16-7-6-15-10-19(26)21(28)12-25(15,5)17(16)8-9-24(18,22)4/h14-22,26-28H,1,6-12H2,2-5H3/t14-,15+,16-,17+,18+,19+,20+,21-,22+,24+,25+/m1/s1 |
Clé InChI |
HXGDRGSZLLBDBQ-RSAZGPPFSA-N |
SMILES isomérique |
C[C@H]([C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)OC(=O)C(=C)C |
SMILES canonique |
CC(C1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)O)C)C)O)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11931583.png)

![(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11931589.png)
![2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propylpurin-2-yl)amino]butan-1-ol](/img/structure/B11931594.png)



![2-[9-Oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate](/img/structure/B11931633.png)

![1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea](/img/structure/B11931648.png)
![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]pentanoic acid](/img/structure/B11931653.png)
![3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol](/img/structure/B11931660.png)


